3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound “3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a novel triazole-pyrimidine hybrid. It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of new fused systems of triazino[5,6-b]indole started with the preparation of 3-amino[1,2,4]-triazino[5,6-b]indole 1 by the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid .Molecular Structure Analysis
The molecular structure of these compounds was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The intermediate compound 1 reacted with aldehyde, ethyl chloroformate, triethyl orthoformate, and ninhydrine to give new heterotetracyclic nitrogen systems .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Structural Analysis
- A study outlines the facile synthesis of [1,2,4]triazino[3,2-f]purines , demonstrating the chemical reaction of 7,8-diamino-1,3-dimethylxanthine with diketones. This synthesis pathway highlights the versatility of triazine purines in chemical synthesis, providing a foundational method that could be relevant to synthesizing complex derivatives like the compound (Ueda et al., 1988).
Biological Evaluation and Potential Applications
- Tricyclic Xanthine Derivatives : Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones has identified potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds were designed to improve water solubility and evaluated for their potential in treating neurodegenerative diseases. This suggests that structurally complex triazino purines have significant therapeutic potential, possibly relevant to the compound of interest (Brunschweiger et al., 2014).
Chemical and Pharmacological Properties
- Anticancer, Anti-HIV-1, and Antimicrobial Activity : Some new triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. This research underscores the potential of triazino purine derivatives in developing treatments for various diseases, which could extend to the compound being queried (Ashour et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiproliferative activities against various human cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to have potential as iron chelators, suggesting they may interact with biochemical pathways involving iron .
Result of Action
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c1-14-6-4-5-7-16(14)12-30-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)13-18(26-30)15-8-10-17(24)11-9-15/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCIBHRHXGDPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=NC4=C(N3CC(=N2)C5=CC=C(C=C5)F)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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